molecular formula C12H15NO2 B14682605 N-Acetyl-N-(2-phenylethyl)acetamide CAS No. 27179-64-2

N-Acetyl-N-(2-phenylethyl)acetamide

Cat. No.: B14682605
CAS No.: 27179-64-2
M. Wt: 205.25 g/mol
InChI Key: YZNRJFBFESIEEW-UHFFFAOYSA-N
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Description

N-Acetyl-N-(2-phenylethyl)acetamide is a substituted acetamide featuring an acetyl group and a 2-phenylethyl moiety attached to the nitrogen atom. Such compounds are typically synthesized via N-acylation of primary or secondary amines, as seen in related derivatives . Substituted acetamides are of interest due to their applications in pharmaceuticals, polymers, and materials science, with structural variations significantly altering physicochemical and biological properties.

Properties

CAS No.

27179-64-2

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-acetyl-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C12H15NO2/c1-10(14)13(11(2)15)9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3

InChI Key

YZNRJFBFESIEEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC1=CC=CC=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-N-(2-phenylethyl)acetamide can be synthesized through the acetylation of phenethylamine with acetic anhydride or acetyl chloride in an anhydrous environment. The reaction typically requires a base to facilitate the acetylation process . The reaction conditions often involve low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and biocatalytic processes can enhance the efficiency and sustainability of the production .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Acetyl-N-(2-phenylethyl)acetamide involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth. The compound’s antimicrobial properties are attributed to its ability to interfere with essential cellular processes in microorganisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-Acetyl-N-(2-phenylethyl)acetamide, highlighting substituent effects on synthesis, properties, and applications:

Compound Name Substituents Synthesis/Yield Physical Properties Applications/Activities References
N-(2-Phenylethyl)acetamide NH-CH₂CH₂C₆H₅ Isolated from plant extracts (e.g., Solanum melongena) Not reported Anti-inflammatory (IC₅₀: 33.7–52.8 µM)
N-Acetyl-N-(2-methoxyphenyl)acetamide N-Acetyl, N-(2-methoxyphenyl) N-Acylation of 2-methoxyphenylacetamide (83% yield) Light brown oil; b.p. 185–199°C Intermediate in polymer synthesis
N-Acetyl-N-(quinazolin-3-yl)acetamide N-Acetyl, N-(quinazolinone derivatives) Microwave-assisted di-acylation (up to 93% yield) Solid; characterized by NMR/IR DFT studies on rotational barriers
N-(3-Acetyl-2-thienyl)acetamide N-Thienyl, acetylated One-step synthesis from 3-acetylthiophen-2-amine Crystalline solid; detailed NMR data Intermediate in heterocyclic chemistry
2-Chloro-N-phenethylacetamide N-Phenethyl, Cl-substituted Halogenation of phenethylamine derivatives Powder; CAS: 64297-97-8 Potential bioactive scaffold

Key Observations:

Synthesis Methods :

  • N-Acetyl derivatives are commonly synthesized via N-acylation using acetyl chloride/pyridine, achieving yields of 71–93% depending on heating methods (conventional vs. microwave) .
  • Plant-derived analogs like N-(2-phenylethyl)acetamide are isolated via chromatographic techniques .

Electron Effects: Methoxy or thienyl substituents alter electronic profiles, impacting spectroscopic signatures (e.g., NMR shifts in ). Steric Hindrance: Di-acetylation (as in quinazolinone derivatives) introduces steric constraints, influencing conformational dynamics and DFT-calculated rotational barriers .

Biological Relevance: N-(2-Phenylethyl)acetamide derivatives exhibit anti-inflammatory activity by inhibiting NO production in macrophages . Halogenated analogs (e.g., 2-chloro-N-phenethylacetamide) may serve as precursors for neuroactive or antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for preparing N-Acetyl-N-(2-phenylethyl)acetamide?

The compound is typically synthesized via acetylation of 2-phenylethylamine using acetic anhydride or acetyl chloride under reflux conditions. Solvents like toluene or dichloromethane are common, with reaction completion monitored by TLC (hexane:ethyl acetate, 9:1). Purification involves crystallization (ethanol/water) or column chromatography. Alternative methods include microwave-assisted synthesis to reduce reaction time .

Key Synthetic Parameters
Starting material: 2-Phenylethylamine
Acetylating agent: Acetic anhydride
Solvent: Toluene or DCM
Reaction time: 4–6 hours (reflux)
Yield: ~70–85% (reported)

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1H^1H NMR (CDCl3_3) shows peaks at δ 1.98 (s, 3H, CH3_3), δ 3.40–3.55 (m, 2H, CH2_2), and δ 7.20–7.35 (m, 5H, aromatic protons) .
  • Mass Spectrometry : ESI-MS displays a molecular ion peak at m/z 163.22 [M+H]+^+, consistent with the molecular formula C10_{10}H13_{13}NO .
  • X-ray Crystallography : Monoclinic crystal system with space group P21_1/c, validated using SHELX software .

Q. What are the physicochemical properties of this compound?

Property Value Source
Melting Point53°C
Boiling Point154°C (predicted)
Molecular Weight163.22 g/mol
LogP (Partition Coeff.)1.78 (calculated)
SolubilitySoluble in DCM, ethanol

Advanced Research Questions

Q. How can computational methods resolve discrepancies in reported physicochemical properties?

Joback and Crippen group contribution methods predict boiling points (623.62 K) and critical temperatures (834.71 K) using atomic and molecular descriptors. Discrepancies in experimental vs. calculated values (e.g., boiling point ±5°C) may arise from impurities or instrumentation limitations. Validation via Gaussian or DFT simulations is recommended .

Q. What strategies optimize crystallographic refinement for this compound?

For X-ray diffraction:

  • Use SHELXL for small-molecule refinement due to its robust handling of hydrogen bonding and torsional angles.
  • Apply TWINABS for data scaling if twinning is observed.
  • Validate thermal displacement parameters (ADPs) with PLATON to detect disorder .

Q. How to address contradictions in melting point data across studies?

Variations (e.g., 53°C vs. 50–52°C) may stem from:

  • Purity : Impurities lower observed melting points (use HPLC with C18 columns, >98% purity).
  • Polymorphism : Recrystallize from different solvents (ethanol vs. acetone) to isolate stable polymorphs.
  • Calibration : Standardize equipment with reference compounds (e.g., vanillin) .

Q. What experimental designs improve yield in scaled-up synthesis?

  • Reactor Type : Use a jacketed reactor with precise temperature control (±1°C).
  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acetylation.
  • Workflow : Employ flow chemistry for continuous purification, reducing side-product formation .

Methodological Considerations

  • Data Validation : Cross-reference NMR and MS data with PubChem or NIST databases to confirm structural assignments .
  • Safety Protocols : Handle acetylation reagents (e.g., acetic anhydride) under fume hoods due to lacrimatory effects .

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